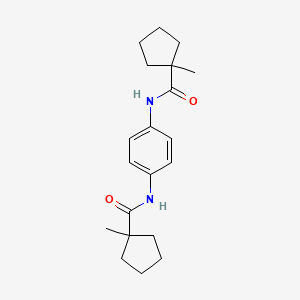![molecular formula C11H9ClN2OS2 B5886702 N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)
N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide, also known as CTM, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of medicinal chemistry, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been shown to lower blood glucose levels in animal models, indicating its potential use in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide in lab experiments is its relative ease of synthesis. Additionally, N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has shown promising results in various scientific research applications, indicating its potential as a useful tool in the field of medicinal chemistry. However, one limitation of using N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide. One potential avenue of research is the development of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide analogs with improved solubility and bioavailability. Additionally, further investigation into the mechanism of action of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide could lead to the development of more effective anticancer and antidiabetic agents. Finally, the use of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide in combination with other drugs or therapies could potentially enhance its efficacy in treating various diseases.
Métodos De Síntesis
The synthesis of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 5-methyl-3-thiophenecarbohydrazide in the presence of a catalyst. The resulting product is N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide, which can be purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been studied for its potential use as an anticancer agent, as it has shown cytotoxic activity against various cancer cell lines. It has also been investigated for its potential use as an antimicrobial agent, as it has exhibited antibacterial activity against various strains of bacteria. Additionally, N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been studied for its potential use in the treatment of diabetes, as it has shown hypoglycemic activity in animal models.
Propiedades
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS2/c1-7-4-8(6-16-7)11(15)14-13-5-9-2-3-10(12)17-9/h2-6H,1H3,(H,14,15)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAIKHJFVYOHGX-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-5-methylthiophene-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)
![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)

![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)
